2-Bromo-6-fluoro-4-methylbenzenethiol

Catalog No.
S15814332
CAS No.
M.F
C7H6BrFS
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-fluoro-4-methylbenzenethiol

Product Name

2-Bromo-6-fluoro-4-methylbenzenethiol

IUPAC Name

2-bromo-6-fluoro-4-methylbenzenethiol

Molecular Formula

C7H6BrFS

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3

InChI Key

PESTVELDXGEGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S)F

2-Bromo-6-fluoro-4-methylbenzenethiol is an aromatic compound characterized by the presence of bromine and fluorine substituents on a methylbenzenethiol structure. Its molecular formula is C7H6BrFS\text{C}_7\text{H}_6\text{BrFS}, and it has a molecular weight of 221.09 g/mol. The compound features a thiol functional group, which contributes to its reactivity and potential biological activity. The unique substitution pattern of bromine at the second position, fluorine at the sixth position, and a methyl group at the fourth position on the benzene ring distinguishes this compound from other similar aromatic thiols.

  • Substitution Reactions: The bromine or fluorine atoms can be replaced by nucleophiles through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or can be reduced to yield corresponding sulfides.
  • Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with palladium catalysts.

The major products from these reactions include substituted benzenethiols, disulfides, and coupled aromatic compounds, depending on the specific conditions applied during the reactions.

Research indicates that 2-Bromo-6-fluoro-4-methylbenzenethiol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The thiol group allows for covalent interactions with proteins and enzymes, potentially altering their functions. Additionally, the presence of halogen atoms may enhance its ability to interact with biological targets through halogen bonding, which could influence molecular recognition processes.

The synthesis of 2-Bromo-6-fluoro-4-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. A common synthetic route includes:

  • Bromination: Starting from 4-fluoro-2-methylbenzenethiol, bromination is performed under controlled conditions.
  • Thiol Formation: Following bromination, thiolation is conducted to introduce the thiol functional group.

Industrial production may utilize advanced chemical reactors for large-scale synthesis, employing continuous flow systems to optimize yield and maintain quality .

2-Bromo-6-fluoro-4-methylbenzenethiol finds applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and studying reaction mechanisms.
  • Biology: Investigated for its potential therapeutic effects in drug development.
  • Industry: Used in producing specialty chemicals with specific functional properties .

The interaction studies involving 2-Bromo-6-fluoro-4-methylbenzenethiol focus on its mechanism of action through its functional groups. The thiol group can form covalent bonds with enzymes and proteins, potentially inhibiting their activity. Furthermore, the halogen substituents may influence binding affinity and selectivity for various molecular targets.

Several compounds share structural similarities with 2-Bromo-6-fluoro-4-methylbenzenethiol:

Compound NameSimilarityUnique Features
2-Bromo-4-fluoro-6-methylbenzenethiol0.95Different substitution pattern on the benzene ring
4-Fluoro-2-methylbenzenethiol0.93Lacks bromine substituent
2-Bromo-6-fluoro-4-methylbenzenamine0.91Contains an amine instead of a thiol group
2-Bromo-6-fluorotoluene0.90Similar structure but lacks the thiol functional group
5-Bromo-2-fluoro-1,3-dimethylbenzene0.88Different methyl substitution pattern

The uniqueness of 2-Bromo-6-fluoro-4-methylbenzenethiol lies in its specific substitution pattern which enhances its chemical reactivity and potential applications compared to other similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.93576 g/mol

Monoisotopic Mass

219.93576 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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